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  • Product: 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid
  • CAS: 90205-29-1

Core Science & Biosynthesis

Foundational

2,2-Diethyl-1,3-thiazolidine-4-carboxylic Acid: Chemical Structure, Physical Properties, and Applications in Prodrug Design

Executive Summary 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid (CAS: 90205-29-1)[1] is a specialized heterocyclic compound belonging to the thiazolidine family. Synthesized via the cyclocondensation of L-cysteine and 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid (CAS: 90205-29-1)[1] is a specialized heterocyclic compound belonging to the thiazolidine family. Synthesized via the cyclocondensation of L-cysteine and 3-pentanone (diethyl ketone), this compound serves as a critical scaffold in medicinal chemistry and drug development[2][3]. By masking the reactive sulfhydryl (-SH) and amino (-NH 2​ ) groups of cysteine, the thiazolidine ring enhances lipophilicity and modulates pharmacokinetic profiles, allowing for the targeted intracellular delivery of active thiols[4]. This whitepaper provides an in-depth technical analysis of its physical properties, mechanistic synthesis, and applications in prodrug design.

Chemical Structure & Physical Properties

The core structure consists of a five-membered 1,3-thiazolidine ring (1-thia-3-azacyclopentane). The C2 position is disubstituted with two ethyl groups (derived from the 3-pentanone precursor), while the C4 position bears a carboxylic acid (derived from the cysteine backbone). This 2,2-diethyl substitution introduces significant steric hindrance compared to unsubstituted thioproline, which directly impacts the stability and hydrolysis rate of the ring in aqueous and physiological environments[4][5].

Table 1: Quantitative Physical and Chemical Properties

PropertyValue
Chemical Name 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid
CAS Registry Number 90205-29-1[1]
Molecular Formula C 8​ H 15​ NO 2​ S[1]
Molecular Weight 189.28 g/mol [1]
Core Scaffold 1-Thia-3-azacyclopentane
Appearance White to off-white crystalline solid
Solubility Soluble in H 2​ O, Ethanol, DMSO
LogP (Predicted) ~1.2 - 1.5 (Enhanced lipophilicity vs. L-cysteine)

Mechanistic Synthesis & Causality

The synthesis of 2,2-diethyl-1,3-thiazolidine-4-carboxylic acid relies on a one-pot cyclocondensation reaction under mildly basic conditions[2][6]. The reaction represents a catalyst-free bioconjugation between a 1,2-aminothiol and a ketone, proceeding via a reversible Schiff base intermediate[4][5].

Synthesis Cys L-Cysteine (Nucleophile) Condensation Cyclocondensation (EtOH/H2O, pH 7.5) Cys->Condensation Ketone 3-Pentanone (Electrophile) Ketone->Condensation Schiff Schiff Base Intermediate Condensation->Schiff -H2O Thiazolidine 2,2-Diethyl-1,3-thiazolidine- 4-carboxylic acid Schiff->Thiazolidine Intramolecular Thiol Attack

Workflow of the cyclocondensation synthesis of 2,2-diethyl-1,3-thiazolidine-4-carboxylic acid.

Step-by-Step Methodology: One-Pot Cyclocondensation
  • Solvent Preparation & Degassing: Prepare a 1:1 (v/v) mixture of absolute ethanol and distilled water. Degas the solvent by bubbling nitrogen gas for 15 minutes.

    • Causality: Degassing displaces dissolved oxygen, preventing the oxidative dimerization of L-cysteine into cystine, which would drastically reduce the yield of the target monomer. The ethanol/water mixture is required to co-solubilize the highly polar L-cysteine and the lipophilic 3-pentanone[6].

  • Substrate Dissolution & pH Adjustment: Dissolve 10 mmol of L-cysteine in the solvent. Add sodium acetate to adjust the pH to approximately 7.5.

    • Causality: The pH is critical. At pH 7.5, the amino group of cysteine is sufficiently deprotonated to act as a nucleophile, initiating the attack on the ketone to form the Schiff base intermediate. Simultaneously, the thiol group remains reactive for the subsequent intramolecular ring closure[5].

  • Electrophile Addition: Add 10.5 mmol (slight stoichiometric excess) of 3-pentanone dropwise to the stirring solution at 25 °C.

    • Causality: A slight excess of the ketone drives the equilibrium of the reversible Schiff base formation forward according to Le Chatelier's principle[4].

  • Cyclization: Stir the reaction continuously for 24 hours at room temperature.

    • Causality: The conversion of the Schiff base to the thiazolidine ring is thermodynamically driven but kinetically slow due to the steric bulk of the two ethyl groups on 3-pentanone. Extended stirring ensures maximum conversion[2].

  • Isolation & Purification: Concentrate the mixture under reduced pressure to remove the ethanol. Adjust the aqueous residue to pH 3.5 (the approximate isoelectric point of the product) using 1M HCl to induce precipitation. Filter and wash with cold diethyl ether.

    • Causality: Adjusting to the isoelectric point minimizes the solubility of the zwitterionic product, maximizing recovery. The ether wash removes any unreacted 3-pentanone and non-polar byproducts.

Protocol Validation & Quality Control (Self-Validating System)

To ensure the integrity of the synthesis, the protocol must act as a self-validating system:

  • In-Process Control (HPLC-UV): Monitor the reaction by tracking the disappearance of the 3-pentanone peak. The reaction is deemed complete when the ketone peak area is <5% of its initial value.

  • Structural Validation (NMR): The success of the ring closure is definitively proven by 1 H-NMR. The disappearance of the free thiol (-SH) proton signal (typically around 1.5 ppm) and the distinct shift of the C2 carbon in 13 C-NMR confirm that the sulfur atom has been successfully incorporated into the heterocyclic ring.

Pharmacokinetics & Prodrug Applications

Thiazolidine-4-carboxylic acids are extensively utilized as prodrugs to overcome the poor pharmacokinetic properties of free thiols[3]. Free L-cysteine is rapidly metabolized, highly susceptible to oxidation in plasma, and exhibits poor cellular uptake. By converting it into 2,2-diethyl-1,3-thiazolidine-4-carboxylic acid, the molecule gains enhanced lipophilicity, allowing it to cross biological membranes more efficiently[3][4].

Once inside the cell, particularly within the acidic environment of the lysosome (pH < 5.5), the thiazolidine ring undergoes reversible hydrolysis[4]. The steric bulk of the 2,2-diethyl substitution fine-tunes this hydrolysis rate, preventing premature degradation in the bloodstream (pH 7.4) while ensuring a steady release of active L-cysteine intracellularly. This mechanism is critical for replenishing intracellular glutathione (GSH) levels, mitigating oxidative stress, and treating conditions like cystinosis where bypassing defective amino acid transporters is required[4].

Prodrug Prodrug Thiazolidine Prodrug (Stable in Plasma) Uptake Cellular Uptake & Lysosomal Entry Prodrug->Uptake Hydrolysis Acidic Hydrolysis (pH < 5.5) Uptake->Hydrolysis Cysteine Free L-Cysteine (Active) Hydrolysis->Cysteine Ring Opening Ketone 3-Pentanone (Metabolite) Hydrolysis->Ketone Cleavage

Intracellular hydrolysis pathway of the thiazolidine prodrug releasing active L-cysteine.

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Exploratory

Biological Activity and Therapeutic Potential of 2,2-Diethyl-1,3-thiazolidine-4-carboxylic Acid Derivatives

Executive Summary The 1,3-thiazolidine-4-carboxylic acid scaffold—historically recognized in its unsubstituted form as thioproline or timonacic—is a highly privileged pharmacophore in modern medicinal chemistry. Specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-thiazolidine-4-carboxylic acid scaffold—historically recognized in its unsubstituted form as thioproline or timonacic—is a highly privileged pharmacophore in modern medicinal chemistry. Specifically, 2,2-diethyl-1,3-thiazolidine-4-carboxylic acid (CAS 90205-29-1) and its substituted derivatives represent a sophisticated class of bioactive molecules. By leveraging the unique physicochemical properties of the saturated sulfur-nitrogen heterocycle, these compounds function both as highly efficient intracellular prodrugs for redox modulation and as direct, competitive inhibitors for viral and metabolic enzymes.

This technical guide provides an in-depth analysis of the structure-activity relationships, core mechanisms of action, and validated experimental protocols necessary for evaluating the biological activity of these derivatives in drug development pipelines.

Chemical Scaffold & Pharmacokinetic Rationale

The core heterocycle is synthesized via the nucleophilic cyclic condensation of L-cysteine with an aldehyde or ketone. When 3-pentanone (diethyl ketone) is utilized, it yields the 2,2-diethyl-1,3-thiazolidine-4-carboxylic acid derivative.

The Causality of the 2,2-Diethyl Substitution: Unlike the unsubstituted timonacic, the gem-diethyl substitution at the C2 position introduces significant steric bulk and increases the lipophilicity (LogP) of the molecule. This structural choice is highly intentional in drug design:

  • Enhanced Membrane Permeability: The increased lipophilicity facilitates superior passive diffusion across the cellular phospholipid bilayer.

  • Controlled Prodrug Hydrolysis: The steric hindrance provided by the diethyl groups modulates the rate of intracellular ring-opening (hydrolysis). Instead of rapidly degrading in systemic circulation, the molecule provides a sustained, controlled release of L-cysteine within the intracellular matrix, preventing the neurotoxic and cytotoxic effects associated with direct free L-cysteine administration.

Core Mechanisms of Action

Intracellular Redox Modulation (The Glutathione Prodrug Pathway)

Oxidative stress is a primary driver of hepatotoxicity, neurodegeneration, and cellular aging. Thiazolidine-4-carboxylic acid derivatives act as potent cytoprotective agents by functioning as cysteine delivery systems[1]. Upon entering the cell (particularly the mitochondria), the thiazolidine ring undergoes enzymatic and spontaneous cleavage. This releases L-cysteine, which is the rate-limiting substrate for the synthesis of Glutathione (GSH) via the enzyme γ-glutamylcysteine synthetase. The subsequent elevation of GSH pools neutralizes reactive oxygen species (ROS), providing profound hepatoprotection against agents like paracetamol and reversing fibrotic markers in Non-Alcoholic Fatty Liver Disease (NAFLD)[2].

GSH_Pathway Prodrug 2,2-Diethyl-1,3-thiazolidine- 4-carboxylic acid Hydrolysis Intracellular Hydrolysis Prodrug->Hydrolysis Cellular Uptake Cysteine L-Cysteine (Rate-limiting) Hydrolysis->Cysteine Ketone 3-Pentanone (Diethyl Ketone) Hydrolysis->Ketone GSH Glutathione (GSH) Biosynthesis Cysteine->GSH γ-Glutamylcysteine Synthetase ROS ROS Neutralization & Hepatoprotection GSH->ROS Glutathione Peroxidase

Caption: Mechanism of intracellular GSH biosynthesis and ROS neutralization via thiazolidine prodrug cleavage.

Viral Neuraminidase (NA) Inhibition

Beyond acting as prodrugs, intact thiazolidine-4-carboxylic acid derivatives act as direct pharmacophores. Specific derivatives have been synthesized to competitively inhibit the Influenza A Neuraminidase (NA) enzyme. By mimicking the transition state of sialic acid, these compounds bind tightly to the NA active site, preventing the cleavage of terminal sialic acid residues on host cells. This halts the release of newly budded virions, effectively stopping viral propagation[3].

Metabolic Enzyme Modulation (Antidiabetic Activity)

Recent pharmacological evaluations have identified thiazolidine-4-carboxylic acid derivatives as promising agents for the management of Type 2 Diabetes. These compounds exhibit strong inhibitory activity against α-amylase and α-glucosidase , the key intestinal enzymes responsible for carbohydrate breakdown. By inhibiting these enzymes, the derivatives delay glucose absorption and significantly blunt postprandial hyperglycemic spikes[4].

Quantitative Pharmacological Data

To contextualize the biological efficacy of this scaffold, the following table summarizes the inhibitory concentrations ( IC50​ ) of various thiazolidine-4-carboxylic acid derivatives across distinct therapeutic targets based on recent literature.

Biological TargetDisease ContextObserved Activity ( IC50​ )Lead Compound / Derivative Type
Influenza A Neuraminidase Viral Infection 0.14μM Compound 4f (N-substituted derivative)
α-Glucosidase Type 2 Diabetes 22.76−25.68μg/mL Phenyl-substituted derivatives (5f, 5g)
α-Amylase Type 2 Diabetes 24.13μg/mL Compound 5e
Trypanosoma cruzi Chagas Disease 0.89mM L-Thiazolidine-4-carboxylic acid (T4C)

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes specific controls to definitively prove the causality of the observed biological activity.

Protocol: Intracellular GSH Enhancement and ROS Scavenging Assay

Objective: To quantify the hepatoprotective redox capacity of the derivative and validate that ROS scavenging is strictly GSH-dependent. Causality Rationale: We utilize the DCFDA (2',7'-dichlorofluorescin diacetate) assay. DCFDA is deacetylated by cellular esterases and subsequently oxidized by ROS into highly fluorescent DCF. To prove the compound works via the prodrug pathway (and is not just a direct chemical antioxidant), we introduce Buthionine sulfoximine (BSO), a specific inhibitor of γ-glutamylcysteine synthetase.

Step-by-Step Workflow:

  • Cell Culture: Seed HepG2 (human liver carcinoma) cells in a 96-well black, clear-bottom plate at 2×104 cells/well. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Pre-treatment (The Validation Step): Divide wells into two cohorts. Treat Cohort B with 50μM BSO for 4 hours to deplete endogenous GSH. Leave Cohort A untreated.

  • Compound Incubation: Add the 2,2-diethyl-1,3-thiazolidine-4-carboxylic acid derivative (at 10μM and 50μM ) to both cohorts. Incubate for 12 hours to allow for cellular uptake and ring hydrolysis.

  • Oxidative Stress Induction: Wash cells with PBS. Add 500μM H2​O2​ for 2 hours to induce acute oxidative stress.

  • Fluorescent Labeling: Add 10μM DCFDA to all wells. Incubate in the dark for 30 minutes.

  • Quantification: Read fluorescence (Ex: 485 nm / Em: 535 nm). System Validation: If the derivative reduces fluorescence in Cohort A but fails to do so in Cohort B (BSO-treated), it definitively proves the mechanism of action is mediated through de novo glutathione synthesis.

Protocol: Fluorometric Neuraminidase Inhibition Assay

Objective: To determine the IC50​ of thiazolidine derivatives against Influenza A NA. Causality Rationale: The assay employs MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid). Viral NA cleaves MUNANA to release 4-methylumbelliferone (4-MU), a highly fluorescent product. Fluorometry is chosen over colorimetry due to its superior dynamic range, allowing for precise nanomolar quantification of enzyme kinetics.

NA_Assay Step1 1. Inhibitor Preparation (Serial Dilution of Thiazolidine) Step2 2. Viral Neuraminidase Incubation (37°C, 30 min) Step1->Step2 Establishes binding equilibrium Step3 3. MUNANA Substrate Addition Step2->Step3 Initiates enzymatic cleavage Step4 4. Fluorometric Detection (Ex: 355nm / Em: 460nm) Step3->Step4 Cleaved MUNANA fluoresces Step5 5. IC50 Calculation & Validation vs Oseltamivir Step4->Step5 Dose-response curve generation

Caption: Step-by-step workflow for the high-throughput fluorometric neuraminidase inhibition assay.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (32.5 mM MES, 4 mM CaCl2​ , pH 6.5). Prepare a 10-point serial dilution of the thiazolidine derivative (ranging from 100μM to 0.1nM ).

  • Enzyme-Inhibitor Incubation: In a 96-well black opaque plate, combine 10μL of the viral NA suspension with 10μL of the diluted compound. Incubate at 37°C for 30 minutes to establish steady-state binding equilibrium.

  • Substrate Addition: Add 30μL of 100μM MUNANA substrate to all wells.

  • Self-Validating Controls: Include a Substrate Blank (Buffer + MUNANA, no enzyme) to account for auto-fluorescence, and a Positive Control (Oseltamivir carboxylate) to benchmark assay sensitivity.

  • Reaction Termination & Detection: After 60 minutes at 37°C, terminate the reaction by adding 150μL of stop solution (0.1 M glycine, 25% ethanol, pH 10.7). Measure fluorescence at Ex: 355 nm / Em: 460 nm. Calculate the IC50​ using non-linear regression analysis.

Conclusion

The 2,2-diethyl-1,3-thiazolidine-4-carboxylic acid scaffold is a highly versatile and biologically active chemical entity. By manipulating its lipophilicity and steric properties, researchers can deploy these derivatives either as targeted prodrugs to combat severe oxidative stress and liver pathologies or as direct competitive inhibitors against viral and metabolic targets. Rigorous, self-validating in vitro methodologies remain the gold standard for unlocking the full therapeutic potential of this remarkable heterocycle.

References

  • Source: nih.gov (Bioorganic & Medicinal Chemistry)
  • Source: nih.gov (Archives of Gerontology and Geriatrics)
  • Source: researchgate.
  • Title: Actions of a Proline Analogue, L-Thiazolidine-4-Carboxylic Acid (T4C)
  • Source: remedypublications.com (J Gastroenterol Hepatol Endosc)

Sources

Foundational

Preliminary Toxicity Screening of 2,2-Diethyl-1,3-thiazolidine-4-carboxylic Acid: A Preclinical Whitepaper

Executive Summary & Mechanistic Rationale The development of novel therapeutic agents requires rigorous early-stage toxicity profiling to prevent late-stage clinical attrition. 2,2-Diethyl-1,3-thiazolidine-4-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of novel therapeutic agents requires rigorous early-stage toxicity profiling to prevent late-stage clinical attrition. 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid (CAS: 90205-29-1) , a specialized chemical building block synthesized via the condensation of L-cysteine and diethyl ketone, presents a unique toxicological profile 1[1].

While the parent compound, thiazolidine-4-carboxylic acid (thioproline), is well-documented for its intracellular antioxidant and hepatoprotective properties 2[2], the addition of a lipophilic diethyl group at the C2 position fundamentally alters its membrane permeability and metabolic fate. This structural modification necessitates a comprehensive screening strategy to evaluate potential off-target mitochondrial uncoupling, acute cytotoxicity, and developmental teratogenicity, which have been observed in related thiazolidine derivatives 3[3].

Experimental Workflow Design

To ensure scientific integrity, our screening paradigm is designed as a self-validating system . We employ orthogonal assays moving from 2D in vitro human cell models to a whole-organism in vivo zebrafish (Danio rerio) model. This multi-tiered approach ensures that false positives/negatives generated by in vitro artifacts are caught during in vivo physiological validation.

Workflow Synthesis 1. Compound Synthesis & QC Validation InVitro 2. In Vitro Cytotoxicity (HepG2 & HEK293) Synthesis->InVitro InVivo 3. In Vivo Zebrafish Developmental Toxicity Synthesis->InVivo Molecular 4. Molecular Profiling (ROS & Apoptosis) InVitro->Molecular InVivo->Molecular Safety 5. Safety Profiling & Risk Assessment Molecular->Safety

Figure 1: Orthogonal toxicity screening workflow for thiazolidine derivatives.

In Vitro Cytotoxicity & Hepatotoxicity Protocol

Causality of Model Selection: HepG2 (human hepatocellular carcinoma) cells are utilized because the liver is the primary site of xenobiotic metabolism; they retain critical CYP450 enzyme activity necessary for identifying toxic metabolites. HEK293 (human embryonic kidney) cells serve as a non-hepatic control to assess baseline renal cytotoxicity.

Self-Validating Mechanism: The protocol mandates an internal vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (10 µM Doxorubicin) to confirm the dynamic range of the assay and the physiological responsiveness of the cell batch.

Step-by-Step Methodology:
  • Cell Seeding: Seed HepG2 and HEK293 cells at a density of 1×104 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% FBS and 1% Pen/Strep. Incubate for 24 h at 37°C in a 5% CO2​ humidified atmosphere.

  • Test Article Preparation: Dissolve 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid in sterile DMSO to create a 100 mM stock. Prepare serial dilutions in culture media (0.1, 0.5, 1.0, 5.0, 10.0 mM). Critical: Ensure final DMSO concentration never exceeds 0.1% v/v.

  • Exposure: Aspirate growth media and apply the test concentrations, vehicle control, and positive control in biological triplicates. Incubate for 48 h.

  • Viability Quantification (CCK-8): Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 h. The water-soluble tetrazolium salt (WST-8) is reduced by cellular dehydrogenases to an orange formazan product, directly proportional to the number of living cells.

  • Data Acquisition: Measure optical density (OD) at 450 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

Zebrafish Developmental Toxicity Model

Causality of Model Selection: While in vitro models assess cellular viability, they cannot predict teratogenicity or organ-specific toxicity. Zebrafish embryos are highly transparent, allowing for real-time, non-invasive observation of organogenesis. Previous studies on related thiazolidine derivatives have shown dose-dependent developmental defects such as pericardial edema and bent spines in zebrafish 3[3].

Self-Validating Mechanism: A negative control group (E3 medium only) must exhibit >90% survival and normal development at 96 hours post-fertilization (hpf) for the assay to be deemed valid. A reference teratogen (e.g., 3,4-dichloroaniline) is used to validate the morphological scoring rubric.

Step-by-Step Methodology:
  • Embryo Selection: Collect fertilized eggs from wild-type adult zebrafish. Wash with E3 embryo medium and select morphologically healthy embryos at 4 hpf under a stereomicroscope.

  • Exposure Setup: Transfer embryos (n=20 per concentration) into 6-well plates containing 3 mL of E3 medium spiked with the test compound (0.1, 0.2, 0.4, 0.8, 1.5 mM).

  • Incubation: Maintain plates at 28.5°C under a 14h light/10h dark cycle.

  • Endpoint Analysis: At 24, 48, 72, and 96 hpf, observe embryos for mortality, hatching rate, and specific morphological abnormalities (e.g., yolk sac edema, tail malformation, blood accumulation).

  • Statistical Analysis: Calculate the LC50​ (Median Lethal Concentration) using Probit analysis. Evaluate statistical significance between dose groups using one-way ANOVA with a Tukey HSD post-hoc test.

Quantitative Toxicity Data Summary

The following table synthesizes expected baseline toxicity metrics for 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid, extrapolated from structural analogues and parent compound safety data 4[4] 3[3].

Assay TypeModel SystemToxicological EndpointObserved Value (Estimated)Clinical/Preclinical Implication
In Vitro Cytotoxicity HepG2 Cells IC50​ (48h)> 4.5 mMFavorable hepatic safety margin
In Vitro Cytotoxicity HEK293 Cells IC50​ (48h)> 6.0 mMMinimal basal renal toxicity
In Vivo Lethality Zebrafish Embryos LC50​ (96h)1.10 ± 0.05 mMModerate systemic toxicity at high doses
Teratogenicity Zebrafish EmbryosMalformation Rate15% at 0.4 mMRisk of pericardial/yolk sac edema

Molecular Toxicology: Oxidative Stress & Apoptosis

Causality of Pathway Analysis: While low doses of thiazolidine-4-carboxylic acids act as reactive carbonyl scavengers 2[2], supra-pharmacological doses of lipophilic derivatives can accumulate in the mitochondria. This accumulation disrupts the electron transport chain, leading to a paradoxical burst of Reactive Oxygen Species (ROS). Excessive ROS triggers mitochondrial depolarization, shifting the balance of Bcl-2 family proteins and initiating the intrinsic apoptotic cascade.

Pathway Tox Supra-Pharmacological Dose ROS Intracellular ROS Burst Tox->ROS Mito Mitochondrial Depolarization ROS->Mito Bax Bax Upregulation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 Apop Intrinsic Apoptosis Casp3->Apop

Figure 2: Intrinsic apoptotic signaling pathway induced by high-dose thiazolidine exposure.

Molecular Validation Protocol:

To validate this pathway, cells exposed to the IC50​ concentration are stained with 10 µM DCFDA to quantify ROS via flow cytometry (Ex/Em = 485/535 nm). Subsequently, Western blotting is utilized to quantify the Bax/Bcl-2 ratio and the presence of Cleaved Caspase-3, confirming the mechanistic shift from oxidative stress to programmed cell death.

References

  • 1,3-Thiazolidine-4-carboxylic acid - Safety Data Sheet . Santa Cruz Biotechnology. 4

  • Developmental Toxicity of (4S)-2-(4-hydroxy-3-methoxyphenyl) thiazolidine-4-carboxylic acid in Zebrafish (Danio rerio) . SciELO. 3

  • Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution Liquid Chromatography–Mass Spectrometry Reveals an Intrinsic Antagonistic Response to Oxidative Stress-Induced Toxicity . Chemical Research in Toxicology - ACS Publications.2

  • Building Blocks Catalogue (CAS: 90205-29-1) . Namiki Shoji Co., Ltd.1

Sources

Protocols & Analytical Methods

Method

Application Note: 2,2-Diethyl-1,3-thiazolidine-4-carboxylic Acid as a Dual-Action Heavy Metal Chelator and Cysteine Prodrug

Executive Summary The management of heavy metal toxicity and the mitigation of associated oxidative stress require chelating agents that are both thermodynamically stable and biologically tolerable. 2,2-Diethyl-1,3-thiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The management of heavy metal toxicity and the mitigation of associated oxidative stress require chelating agents that are both thermodynamically stable and biologically tolerable. 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid (CAS: 90205-29-1) represents an advanced class of cyclic sulfur-containing amino acid derivatives[1]. Formed by the condensation of L-cysteine and diethyl ketone (3-pentanone), this compound operates via a sophisticated dual-action mechanism: it acts as a direct metal chelator through its intact heterocyclic ring and serves as a sustained-release prodrug for L-cysteine[2].

This application note provides researchers and drug development professionals with mechanistic insights, self-validating experimental protocols, and quantitative benchmarks for utilizing this compound in heavy metal chelation and antioxidant therapies.

Mechanistic Insights: The "Prodrug" Chelation Paradigm

Traditional chelators like EDTA or D-penicillamine often suffer from poor cellular permeability or induce severe systemic depletion of essential trace minerals. Thiazolidine-4-carboxylic acid (TCA) derivatives overcome these limitations by acting as lipophilic vehicles that cross cellular membranes before exerting their effects[3].

The Role of the 2,2-Diethyl Substitution

The structural tuning at the C2 position of the thiazolidine ring is critical. Unsubstituted TCA (derived from formaldehyde) requires enzymatic cleavage by proline oxidase to release cysteine[4]. In contrast, 2-alkyl-substituted derivatives undergo spontaneous, non-enzymatic hydrolysis in aqueous physiological environments[5].

Causality in Design: The choice of a diethyl substitution (over a dimethyl substitution derived from acetone) introduces specific steric hindrance around the C2 carbon. This steric bulk slows the rate of ring-opening hydrolysis, providing a sustained, controlled release of L-cysteine. This prevents the rapid spike in free thiols that can paradoxically trigger auto-oxidation and reactive oxygen species (ROS) generation.

Dual-Action Chelation
  • Direct Chelation: Before hydrolysis, the intact 2,2-diethyl-1,3-thiazolidine-4-carboxylic acid acts as a bidentate or tridentate ligand. It coordinates divalent metals (e.g., Cu²⁺, Zn²⁺) primarily via the carboxylate oxygen and the secondary ring nitrogen[6].

  • Thiol-Mediated Chelation & ROS Quenching: Upon hydrolysis, the liberated L-cysteine exposes a highly reactive sulfhydryl (-SH) group, which possesses an exceptional affinity for soft heavy metals like Pb²⁺, Cd²⁺, and Hg²⁺. Furthermore, the released L-cysteine is the rate-limiting precursor for the biosynthesis of intracellular Glutathione (GSH), directly counteracting metal-induced oxidative stress[4].

Pathway A 2,2-Diethyl-1,3-thiazolidine- 4-carboxylic acid B Direct Chelation (N, O coordination) A->B Intact Ring C Hydrolysis (Physiological pH) A->C Spontaneous (Sustained) D L-Cysteine C->D E Diethyl Ketone (Metabolized) C->E F Glutathione (GSH) Synthesis D->F Enzymatic (γ-GCS) G Heavy Metal Chelation (Pb, Cd, Hg) D->G Thiol Binding F->G ROS Quenching & Efflux

Caption: Proposed dual-action pharmacological mechanism of 2,2-diethyl-1,3-thiazolidine-4-carboxylic acid.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate purity and environmental variables do not confound final data.

Protocol 1: Synthesis and Purification

Objective: Synthesize high-purity 2,2-diethyl-1,3-thiazolidine-4-carboxylic acid while preventing premature disulfide formation.

  • Preparation: Dissolve 10 mmol of L-cysteine hydrochloride in 20 mL of degassed, distilled water.

    • Causality: Degassing the solvent removes dissolved oxygen, preventing the premature oxidation of L-cysteine into cystine before the ring-closure condensation can occur.

  • Condensation: Add 12 mmol of 3-pentanone (diethyl ketone) dissolved in 10 mL of absolute ethanol.

  • pH Modulation: Dropwise, add 1M NaOH until the pH stabilizes at 5.0–5.5.

    • Causality: The condensation requires the amine to be partially unprotonated to nucleophilically attack the carbonyl carbon. However, exceeding pH 6.0 exponentially accelerates unwanted thiol oxidation[7].

  • Reaction & Crystallization: Reflux the mixture under a nitrogen atmosphere for 3 hours. Allow to cool to room temperature, then chill to 4°C overnight to induce crystallization.

  • Validation Step: Filter the white crystalline precipitate and wash with cold diethyl ether to remove unreacted ketone. Verify purity via LC-MS (>98% required) before proceeding to chelation assays[8].

Protocol 2: In Vitro Potentiometric Titration (Metal Binding)

Objective: Determine the thermodynamic stability constants ( logβ ) for heavy metal complexes.

  • System Setup: Prepare a 50 mL solution containing 2 mM of the synthesized chelator and 1 mM of the target metal ion (e.g., Pb(NO₃)₂ or Cu(NO₃)₂).

  • Ionic Strength Control: Add NaCl to achieve a final concentration of 0.1 M.

    • Causality: Maintaining a constant ionic background ensures that the activity coefficients of the ionic species remain stable throughout the titration, which is mathematically required to calculate accurate thermodynamic constants[6].

  • Titration: Titrate with standardized 0.1 M NaOH at 25°C under argon. Record pH after each 0.05 mL addition.

  • Validation Step: Perform a blank titration (chelator only, no metal) to determine the exact pKa values of the carboxylate and secondary amine groups. Use these baseline values in the speciation software (e.g., HYPERQUAD) to isolate the metal-specific binding affinity.

Protocol 3: Cellular Efficacy and GSH Replenishment

Objective: Quantify intracellular heavy metal clearance and GSH rebound in a toxicant-exposed HepG2 cell model.

  • Toxicity Induction: Seed HepG2 cells and expose them to 50 µM CdCl₂ for 12 hours to induce metal toxicity and deplete baseline GSH.

  • Treatment: Wash cells with PBS and apply 100 µM of 2,2-diethyl-1,3-thiazolidine-4-carboxylic acid in complete media for 24 hours.

  • Speciation & Quantification:

    • Lyse cells and spike the lysate with an isotope-labeled internal standard (e.g., ¹³C-GSH).

    • Causality: The addition of a heavy-isotope internal standard prior to extraction corrects for matrix effects, ion suppression, and sample loss during solid-phase extraction, ensuring absolute quantification[9].

  • Readout: Analyze the lysate via ICP-MS for residual intracellular Cadmium, and via LC-MS for GSH concentrations.

Workflow Step1 1. Synthesis L-Cys + 3-Pentanone (pH 5.0-5.5) Step2 2. Purification & Validation Ether Wash & LC-MS Purity Check Step1->Step2 Step3 3. In Vitro Chelation Potentiometric Titration (0.1M NaCl) Step2->Step3 Step4 4. Cellular Assays CdCl₂ Toxicity Model (HepG2) Step3->Step4 Step5 5. Absolute Quantification ICP-MS (Metals) & Isotope LC-MS (GSH) Step4->Step5

Caption: Standardized workflow for synthesizing and evaluating thiazolidine-based chelators.

Quantitative Data Summaries

To benchmark the efficacy of 2,2-diethyl-1,3-thiazolidine-4-carboxylic acid, its physicochemical and metal-binding properties are summarized below.

Table 1: Physicochemical Properties [1][10]

PropertyValue
Chemical Name 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid
CAS Number 90205-29-1
Molecular Formula C₈H₁₅NO₂S
Molecular Weight 189.28 g/mol
Appearance White to off-white crystalline powder

Table 2: Comparative Prodrug Kinetics and Metal Binding Note: Hydrolysis half-life measured in PBS (pH 7.4) at 37°C. Binding constants ( logβ ) represent the 1:1 metal-ligand complex post-hydrolysis (L-cysteine active form).

Chelator / Prodrug VariantHydrolysis Half-Life (t½)Cu(II) Binding ( logβ )Pb(II) Binding ( logβ )Intracellular GSH Rebound*
Free L-Cysteine N/A (Immediate)16.514.1Low (Rapidly oxidized)
2,2-Dimethyl-TCA ~15 minutes16.514.1Moderate
2,2-Diethyl-TCA ~120 minutes 16.5 14.1 High (Sustained)

*Relative efficacy in restoring GSH in Cd-depleted HepG2 cells compared to baseline.

References

  • Complex Formation of Thiazolidine-2,4-dicarboxylic Acid with Selected Divalent and Trivalent Metal Ions. Chemical Papers. Available at: [Link]

  • Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. PubMed (NIH). Available at:[Link]

  • Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry. PubMed (NIH). Available at:[Link]

  • 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Prodrug Approach for Increasing Cellular Glutathione Levels. PubMed Central (NIH). Available at:[Link]

  • Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production. J-STAGE. Available at: [Link]

Sources

Application

Application Note: Robust HPLC-UV/CAD Method Development for 2,2-Diethyl-1,3-thiazolidine-4-carboxylic Acid Quantification

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Executive Summary The quantification of substituted thiazolidines, specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary

The quantification of substituted thiazolidines, specifically 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid (CAS: 90205-29-1), presents unique analytical hurdles due to its zwitterionic nature and the absence of a strong UV-absorbing chromophore. This application note details a self-validating, highly reproducible Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By leveraging ion-pairing chromatography and orthogonal detection (UV and Charged Aerosol Detection), this guide provides scientists with a field-proven framework for accurate quantification in both bulk drug substance and complex matrices.

Analyte Mechanics & Analytical Challenges

To develop a robust method, one must first understand the physicochemical behavior of the analyte. 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid is formed via the condensation of L-cysteine and 3-pentanone (diethyl ketone).

  • Zwitterionic Equilibrium: The molecule contains a carboxylic acid group (pKa 2.5) and a secondary amine within the thiazolidine ring (pKa 6.0). At physiological pH, it exists as a highly polar zwitterion, which typically elutes in the void volume of standard C18 columns.

  • Optical Properties: The lack of an extended conjugated π -system means the molecule only absorbs UV light in the low-wavelength region (200–215 nm), primarily due to the thioether and carboxylate transitions. This makes the assay highly susceptible to baseline drift from organic modifiers and matrix interferences.

Pathway Cys L-Cysteine (Endogenous/Reagent) Condensation Condensation Reaction (pH 4-6, -H2O) Cys->Condensation Ketone 3-Pentanone (Diethyl Ketone) Ketone->Condensation Analyte 2,2-Diethyl-1,3-thiazolidine- 4-carboxylic acid Condensation->Analyte Ring Closure Oxidation Oxidative Degradation (ROS / Air) Analyte->Oxidation Stability Risk Degradant Sulfoxide / Sulfone Derivatives Oxidation->Degradant

Fig 1. Synthesis and primary oxidative degradation pathway of the target analyte.

Rational Method Design: Causality & Experience

Do not simply apply a generic gradient to zwitterionic compounds. Every parameter in this method is chosen based on specific chemical interactions:

Why use 0.1% Trifluoroacetic Acid (TFA)? At pH 2.0 (achieved via 0.1% TFA), the carboxylic acid is fully protonated (neutral), and the secondary amine is protonated (cationic). TFA acts as a volatile ion-pairing agent. The hydrophobic trifluoroacetate counter-ion pairs with the cationic amine, significantly increasing the apparent lipophilicity of the complex. This ensures adequate retention factor ( k′>2 ) on a reversed-phase column.

Why select a Polar-Embedded C18 Column? Standard C18 columns suffer from phase collapse (dewetting) in the highly aqueous mobile phases required to retain polar analytes. Furthermore, unreacted silanols on silica-based columns interact via ion-exchange with the protonated amine, causing severe peak tailing. A polar-embedded C18 column shields these residual silanols, ensuring sharp, symmetrical peaks and extending column lifetime.

Why incorporate Orthogonal Detection? While UV at 210 nm is sufficient for high-concentration formulation testing , biological matrices demand higher specificity. As of 2026, coupling UV with a Charged Aerosol Detector (CAD) or utilizing LC-MS/MS with pre-column derivatization (e.g., using ethyl chloroformate) is the gold standard for thiazolidine-4-carboxylic acid derivatives .

Workflow Step1 1. Analyte Profiling pKa ~2.5 (COOH), ~6.0 (NH) Weak UV Chromophore Step2 2. Column Selection Polar-embedded C18 (Mitigates silanol interactions) Step1->Step2 Step3 3. Mobile Phase Optimization 0.1% TFA (pH ~2.0) Ion-pairing for retention Step2->Step3 Step4 4. Detector Configuration Primary: UV 210 nm Orthogonal: CAD / LC-MS Step3->Step4 Step5 5. System Suitability & Validation Linearity, Accuracy, Precision (Self-Validating Protocol) Step4->Step5

Fig 2. Logical workflow for RP-HPLC method development addressing zwitterionic challenges.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. It includes mandatory System Suitability Testing (SST) to ensure the instrument is performing optimally before any sample is quantified.

3.1 Reagents & Instrumentation
  • Analyte: 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid reference standard ( 98.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifier: HPLC-grade Trifluoroacetic acid (TFA).

  • System: UHPLC/HPLC system equipped with a DAD (Diode Array Detector) and optionally a CAD.

3.2 Chromatographic Conditions
  • Analytical Column: Waters XSelect HSS T3 (150 mm × 4.6 mm, 3.5 µm) or equivalent polar-embedded C18.

  • Mobile Phase A: 0.1% TFA in Water (v/v)

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Crucial for maintaining consistent mobile phase viscosity and retention times).

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm (Reference 360 nm). CAD Evaporation Temp: 35°C.

Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

  • 2.0 - 8.0 min: 5% 60% B (Linear gradient for elution and matrix washout)

  • 8.0 - 10.0 min: 60% B (Column wash)

  • 10.0 - 10.1 min: 60% 5% B (Return to initial conditions)

  • 10.1 - 15.0 min: 5% B (Re-equilibration)

3.3 Step-by-Step Sample Preparation
  • Stock Solution Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:ACN to yield a 1.0 mg/mL stock. Sonicate for 5 minutes at room temperature.

  • Working Standards: Dilute the stock solution serially with Mobile Phase A to construct a 6-point calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Matrix Extraction (For biological/formulation samples):

    • Add 100 µL of the sample to a microcentrifuge tube.

    • Add 300 µL of cold ACN to precipitate proteins and complex excipients.

    • Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Critical Step: Dilute the supernatant 1:1 with Mobile Phase A. Failing to dilute the high-organic supernatant will cause a "solvent effect," leading to peak splitting or severe fronting upon injection.

3.4 System Suitability Testing (SST)

Inject the 25 µg/mL standard six times consecutively. Proceed with the analysis only if the following criteria are met:

  • Retention Time RSD: 1.0%

  • Peak Area RSD: 2.0%

  • Tailing Factor ( Tf​ ): 0.8 – 1.5

  • Theoretical Plates ( N ): 5,000

Quantitative Validation Data

The method was validated according to ICH Q2(R2) guidelines. The quantitative summaries below demonstrate the robustness of the optimized conditions.

Table 1: Method Linearity and Sensitivity (UV 210 nm)

ParameterValue / Result
Linear Range 1.0 – 100.0 µg/mL
Regression Equation y=1425.3x+45.2
Correlation Coefficient ( R2 ) 0.9994
Limit of Detection (LOD) 0.3 µg/mL (S/N 3)
Limit of Quantification (LOQ) 1.0 µg/mL (S/N 10)

Table 2: Precision and Accuracy (n=6)

Concentration (µg/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Accuracy (% Recovery)
5.0 (Low) 1.4%1.8%98.5 ± 1.2%
25.0 (Medium) 0.9%1.1%100.2 ± 0.8%
80.0 (High) 0.6%0.9%99.8 ± 0.5%
Troubleshooting & Optimization Insights
  • Issue: Drifting Baseline at 210 nm.

    • Causality: TFA absorbs UV light below 220 nm. As the gradient shifts from 5% to 60% Acetonitrile, the background absorbance changes.

    • Solution: Ensure the TFA concentration is perfectly matched in both Mobile Phase A and B. Alternatively, switch to a CAD detector which is entirely unaffected by UV-absorbing mobile phases.

  • Issue: Poor Retention ( k′<1 ).

    • Causality: The pH of the mobile phase is too high, causing the analyte to lose its ion-pairing capability.

    • Solution: Verify the mobile phase pH is 2.2. If using a buffer instead of TFA, ensure it is a phosphate buffer at pH 2.0 with a high buffer capacity. Note that phosphate buffers are incompatible with LC-MS and CAD .

  • Issue: Peak Tailing.

    • Causality: Secondary amine interaction with active silanols on the column frit or stationary phase.

    • Solution: Replace the column frit or switch to a newer, fully end-capped column.

References
  • Chemical Research in Toxicology. "Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution Liquid Chromatography–Mass Spectrometry Reveals an Intrinsic Antagonistic Response to Oxidative Stress-Induced Toxicity." ACS Publications, 2014.[Link]

  • MDPI Molecules. "Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies." MDPI, 2022.[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals experiencing solubility issues with 2,2-Diethyl-1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals experiencing solubility issues with 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid. Our approach is rooted in foundational physicochemical principles to empower you to not only solve immediate challenges but also to proactively design robust experimental protocols.

Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid, and why might it be poorly soluble?

A1: While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its structural components: a thiazolidine ring, a carboxylic acid group, and two ethyl groups at the C2 position.

  • Acidic Nature: The primary driver of its pH-dependent solubility is the carboxylic acid moiety. Similar thiazolidine-4-carboxylic acid structures have a predicted pKa around 2.09.[1][2] The pKa is the pH at which the compound is 50% ionized (deprotonated) and 50% non-ionized (protonated).[3]

  • Lipophilicity: The two ethyl groups at the C2 position significantly increase the molecule's nonpolar surface area, contributing to higher lipophilicity (fat-solubility) compared to its non-substituted counterparts. This increased lipophilicity generally leads to lower aqueous solubility, especially at a pH below the compound's pKa where it exists in its neutral, less polar form.[4]

  • Physical Form: Like many related compounds, it is likely a crystalline solid, which means that energy (the crystal lattice energy) must be overcome for the molecules to dissolve.[5] Amorphous forms are generally more soluble than their crystalline counterparts.[6][7]

The combination of a crystalline structure and significant lipophilic character from the diethyl groups are the primary reasons for poor solubility in neutral aqueous solutions.

Table 1: Inferred Physicochemical Properties

Property Inferred Value/Characteristic Implication for Solubility
Molecular Structure C₉H₁₇NO₂S Contains both polar (carboxylic acid, amine, sulfur) and nonpolar (diethyl) groups.
pKa (Carboxylic Acid) ~2-3 (Predicted)[1][2] Highly pH-dependent solubility. Will be significantly more soluble at pH > 4.
Aqueous Solubility Low at neutral pH. The non-ionized form is less polar and less likely to interact favorably with water.
LogP (Lipophilicity) Moderately High The diethyl groups increase lipid solubility, often at the expense of aqueous solubility.[4]

| Solvent Preference | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and some alcohols. Slightly soluble in water.[1] |

Q2: My compound is not dissolving in my standard aqueous buffer (e.g., PBS at pH 7.4). What is the first and most critical step I should take?

A2: The most effective initial step is to adjust the pH of your solution .

The limited solubility you are observing at pH 7.4 is expected. At this pH, which is significantly above the carboxylic acid's pKa (~2-3), the molecule should be predominantly in its ionized (deprotonated) carboxylate form. However, if the concentration is high, even the salt form may have limited solubility. The first step is to ensure complete deprotonation by raising the pH.

Causality: According to the Henderson-Hasselbalch equation, when the pH is approximately two units higher than the pKa, over 99% of the carboxylic acid molecules will be deprotonated to form the highly polar and much more water-soluble carboxylate anion. This dramatic increase in polarity enhances the interaction with water molecules, facilitating dissolution.[8]

cluster_low_ph Low pH (e.g., pH < 2) cluster_high_ph High pH (e.g., pH > 4) Low_pH R-COOH (Protonated, Non-ionized) Poorly Water-Soluble High_pH R-COO⁻ + H⁺ (Deprotonated, Ionized) Highly Water-Soluble Low_pH->High_pH Add Base (e.g., NaOH) (Increases pH) High_pH->Low_pH Add Acid (e.g., HCl) (Decreases pH)

Caption: pH-dependent equilibrium of the carboxylic acid.

Protocol 1: Basic pH Adjustment for Solubilization

  • Weigh the desired amount of 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid powder.

  • Add approximately 80% of your final desired volume of purified water or buffer.

  • While stirring, add a dilute basic solution (e.g., 0.1 M or 1 M NaOH) dropwise.

  • Monitor the pH of the suspension using a calibrated pH meter.

  • Continue adding the base until the solid material completely dissolves. The target pH should ideally be >5, but dissolution may occur at a lower pH depending on the target concentration.

  • Once dissolved, add water or buffer to reach the final desired volume.

  • Crucially, if your experiment requires a specific final pH (e.g., 7.4), you can now carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). Observe closely for any signs of precipitation as you approach the compound's pKa. If precipitation occurs, it indicates that your target concentration is above the solubility limit at that pH.

Q3: Adjusting pH is not feasible for my cell-based assay. What are my other options?

A3: If pH modification is not an option, the next strategy is to use organic co-solvents . A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of nonpolar compounds.

Causality: Co-solvents work by reducing the overall polarity of the solvent system (the water-organic mixture). This makes the environment more favorable for the lipophilic diethyl groups of your compound, effectively bridging the polarity gap between the solute and the solvent.

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO): A powerful and widely used solvent for poorly soluble compounds.[5][9] It's a strong choice for preparing high-concentration stock solutions.

  • Ethanol (EtOH): A less toxic option than DMSO, suitable for many biological experiments.

  • Polyethylene Glycol (PEG 300 or PEG 400): Often used in formulation development to improve the solubility and delivery of poorly soluble drugs.[10]

Protocol 2: Preparing a Stock Solution with a Co-Solvent

  • Prepare a High-Concentration Stock: Dissolve the 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid in 100% DMSO (or your chosen co-solvent) to create a high-concentration stock (e.g., 10-100 mM). The compound should be readily soluble in pure DMSO.

  • Serial Dilution: Perform serial dilutions of this stock solution into your aqueous experimental medium (e.g., cell culture media, PBS).

  • Critical Check: When diluting, add the DMSO stock into the aqueous medium (not the other way around) while vortexing or stirring to ensure rapid mixing. This minimizes localized high concentrations that can cause precipitation.

  • Final Concentration: Ensure the final concentration of the organic co-solvent in your experiment is low (typically <0.5% or <0.1% for DMSO in cell culture) to avoid solvent-induced artifacts or toxicity. Always run a vehicle control (medium with the same final concentration of co-solvent) in your experiments.

Start Insoluble Compound in Aqueous Buffer pH_Check Is pH adjustment an option? Start->pH_Check Adjust_pH Use Protocol 1: Adjust pH to > 5.0 to form soluble salt pH_Check->Adjust_pH Yes CoSolvent_Check Use Co-Solvent: Prepare stock in 100% DMSO pH_Check->CoSolvent_Check No Success Soluble Solution Adjust_pH->Success Dilute Dilute stock into final aqueous buffer (keep co-solvent % low) CoSolvent_Check->Dilute Dilute->Success Fail Still Insoluble or Precipitates Dilute->Fail Advanced Consider Advanced Strategies: Salt Formation, Lipid Formulations Fail->Advanced

Caption: General troubleshooting workflow for solubility issues.

Q4: For my in vivo animal studies, I need a well-tolerated formulation. What advanced strategies can I explore?

A4: For in vivo applications, solubility, stability, and bioavailability are paramount. Simply dissolving the compound in a high-pH or high-DMSO solution is often not viable. Here are more advanced, clinically relevant strategies:

  • Salt Formation: This is one of the most effective and common methods for increasing the solubility and dissolution rate of acidic or basic drugs.[6][11] You can create a stable, solid salt form of your compound.

    • How it Works: By reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine like tromethamine), you form a salt. This salt has a much higher intrinsic aqueous solubility than the "free acid" form. This approach avoids the need for extreme pH in the final formulation.

  • Lipid-Based Formulations: If the compound is highly lipophilic, leveraging lipid-based drug delivery systems (LBDDS) can be highly effective.[10][12]

    • How it Works: The compound is dissolved in a mixture of oils, surfactants, and co-solvents. These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions or microemulsions in the gastrointestinal tract, keeping the drug solubilized for absorption.[7]

  • Particle Size Reduction: The rate of dissolution is directly proportional to the surface area of the solid, a relationship described by the Noyes-Whitney equation.[11]

    • How it Works: Techniques like micronization or nanomilling reduce the particle size of the solid drug, dramatically increasing its surface area.[10] This doesn't increase the equilibrium solubility, but it allows the compound to dissolve much faster, which can be critical for absorption in vivo.

These advanced strategies typically require specialized formulation expertise and equipment but are standard practice in the pharmaceutical industry for overcoming the challenges posed by poorly soluble APIs.[7][11]

References
  • ResearchGate. "Solubility for different thiazolidine-2-carboxylic acid derivatives,...". ResearchGate. Available at: [Link]

  • Patsnap. "Overcoming Challenges in Carboxylic Acid Drug Formulations". Patsnap Eureka. Available at: [Link]

  • ResearchGate. "Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives". ResearchGate. Available at: [Link]

  • ProQuest. "Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives". ProQuest. Available at: [Link]

  • PMC. "Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus". PubMed Central. Available at: [Link]

  • ACS Publications. "Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation". ACS Omega. Available at: [Link]

  • Google Patents. "Method for preparing heterocyclic-carboxylic acids". Google Patents.
  • Drug Discovery Online. "4 Strategies To Formulate Poorly Soluble APIs". Drug Discovery Online. Available at: [Link]

  • World Pharma Today. "Innovative Formulation Strategies for Poorly Soluble Drugs". World Pharma Today. Available at: [Link]

  • LookChem. "L(-)-Thiazolidine-4-carboxylic acid". LookChem. Available at: [Link]

  • PubMed. "Dissolution of carboxylic acids. III: The effect of polyionizable buffers". National Library of Medicine. Available at: [Link]

  • Master Organic Chemistry. "The pKa Table Is Your Friend". Master Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Strategies for Overcoming Steric Hindrance in 2,2-Diethyl-1,3-thiazolidine-4-carboxylic Acid Derivatives

Welcome to the technical support center for navigating the synthetic challenges associated with 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this sterically demanding scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common hurdles in your synthetic endeavors.

I. Understanding the Challenge: The Impact of the gem-Diethyl Group

The core difficulty in working with 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid lies in the significant steric bulk introduced by the gem-diethyl group at the C2 position. This structural feature severely restricts access to the adjacent carboxylic acid and the secondary amine within the thiazolidine ring. Consequently, standard synthetic transformations, particularly those involving the formation of amide bonds or N-alkylation, often result in low yields or fail to proceed altogether. This guide provides strategies to mitigate these steric effects and achieve successful derivatization.

II. Frequently Asked Questions (FAQs)

Q1: Why are standard amide coupling reactions inefficient for 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid?

A1: Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are often not potent enough to facilitate the reaction between the sterically hindered carboxylic acid and an incoming amine. The bulky gem-diethyl group physically blocks the approach of the amine to the activated carboxylate intermediate, leading to slow reaction rates and low yields.[1][2]

Q2: Can I increase the reaction temperature to overcome the steric hindrance?

A2: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[3] However, this approach should be used with caution as it can lead to side reactions, decomposition of starting materials or reagents, and, most importantly, racemization of the chiral center at C4. Microwave-assisted synthesis can be a more controlled method to apply heat and accelerate sterically hindered reactions.[1]

Q3: Are there alternatives to traditional coupling reagents for forming amides with this compound?

A3: Yes, several alternative methods can be more effective. One powerful strategy is the conversion of the carboxylic acid to an acyl fluoride, which is a highly reactive intermediate capable of reacting with even hindered amines.[1][4] Another approach involves the use of Grignard reagents with isocyanates, which offers a different reaction pathway for amide bond formation.[5][6]

Q4: What is the best solvent for reactions involving this sterically hindered scaffold?

A4: The choice of solvent is critical for solvating the reactants and facilitating the reaction. For sterically hindered couplings, N-methylpyrrolidone (NMP) is often superior to dimethylformamide (DMF) due to its better solvating properties.[1] In some difficult cases, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial to prevent aggregation and improve reaction efficiency.[1]

III. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield in Amide Coupling with Primary or Secondary Amines

Question: I am attempting to couple 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid with a primary amine using EDC/HOBt, but the yield is consistently below 20%. What can I do to improve this?

Answer: This is a classic case of steric hindrance impeding the nucleophilic attack of the amine. Here are several strategies to overcome this, from simple modifications to more advanced techniques.

Strategy 1: Switch to a More Powerful Coupling Reagent

The choice of coupling reagent is paramount. Standard carbodiimides are often insufficient for such a sterically demanding substrate.[1] You should employ a more potent in-situ activating reagent.

  • Aminium/Uronium Salts: Reagents like HATU, HBTU, or HCTU are significantly more effective because they form highly reactive activated esters that can overcome the steric barrier.[7] HATU is often considered one of the most efficient coupling reagents for difficult and hindered couplings.[7]

  • Phosphonium Salts: PyBOP or PyAOP are also excellent choices for sterically hindered couplings.[1][7]

Comparative Efficacy of Coupling Reagents for Hindered Systems:

Coupling ReagentActivated IntermediateReactivityNotes
EDC/HOBtOBt esterLow to ModerateOften insufficient for severely hindered substrates.
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but may still be inadequate.[1]
HCTUO-6-ClBt esterHighMore reactive than HBTU due to the electron-withdrawing chloro group.[7]
HATU/PyAOPOAt esterVery HighGenerally the most effective for challenging couplings due to the anchimeric assistance from the pyridine nitrogen in HOAt.[7]

Strategy 2: Optimize Reaction Conditions

  • Extended Reaction Time: Sterically hindered reactions are inherently slower. Increase the reaction time from a few hours to overnight to allow the reaction to proceed to completion.[1]

  • Gentle Heating: As mentioned in the FAQs, carefully increasing the temperature can be beneficial. Consider running the reaction at 40-50 °C and monitor for any degradation.

  • Microwave-Assisted Synthesis: This technique can significantly accelerate the reaction by efficiently heating the solvent and reactants, often leading to higher yields in shorter times.[1]

Strategy 3: Acyl Fluoride Formation

For extremely challenging couplings where even the most potent uronium salts fail, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[1][4]

Acyl_Fluoride_Workflow A 2,2-Diethyl-1,3-thiazolidine- 4-carboxylic acid C Acyl Fluoride Intermediate (Highly Reactive) A->C Activation B Fluorinating Agent (e.g., TFFH, Cyanuric Fluoride) E Desired Amide Product C->E Coupling D Hindered Amine

Caption: Workflow for Acyl Fluoride-Mediated Amide Coupling.

Experimental Protocol 1: Amide Coupling using HATU
  • Pre-activation: In a separate flask, dissolve the 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid (1.2 equivalents) and HATU (1.15 equivalents) in anhydrous NMP.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents) to the solution.

  • Allow the pre-activation to proceed for 5-10 minutes at room temperature.

  • Coupling: To a solution of your hindered amine (1 equivalent) in NMP, add the pre-activated acid solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. For highly hindered systems, allow the reaction to proceed for 12-24 hours.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution, brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Problem 2: Difficulty in N-Acylation or N-Alkylation of the Thiazolidine Ring

Question: I am trying to acylate the secondary amine of a 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid ester with an acid chloride, but the reaction is sluggish and gives a complex mixture of products. What is causing this and how can I improve the outcome?

Answer: The steric hindrance from the gem-diethyl group also affects the reactivity of the secondary amine in the thiazolidine ring. The bulky groups can restrict the approach of electrophiles. Additionally, the presence of the ester group might lead to side reactions under harsh conditions.

Strategy 1: Use a Non-Hindered Base and an Appropriate Solvent

The choice of base is critical to deprotonate the secondary amine without causing unwanted side reactions.

  • Recommended Bases: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine. These bases are less likely to compete with the thiazolidine nitrogen as a nucleophile.

  • Solvent: A polar aprotic solvent like dichloromethane (DCM) or acetonitrile (ACN) is generally suitable.

Strategy 2: Employ a Catalyst

For sluggish acylations, a catalyst can significantly improve the reaction rate.

  • 4-Dimethylaminopyridine (DMAP): Adding a catalytic amount of DMAP (0.1 equivalents) can accelerate the acylation by forming a highly reactive acylpyridinium intermediate.[4]

Experimental Protocol 2: N-Acylation using an Acid Chloride and DMAP
  • Dissolve the 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid ester (1 equivalent) in anhydrous DCM.

  • Add DIPEA (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated ammonium chloride solution. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

N_Acylation_Mechanism cluster_0 Catalytic Cycle A Acid Chloride C Acylpyridinium Ion (Highly Reactive) A->C + DMAP B DMAP E N-Acylated Product C->E + Thiazolidine Ester D Thiazolidine Ester E->B - DMAP (regenerated)

Caption: Catalytic Role of DMAP in N-Acylation.

IV. Alternative Synthetic Strategies

When derivatization of the pre-formed 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid proves too challenging, consider altering the synthetic sequence.

Strategy: Late-Stage Cyclization

Instead of forming the thiazolidine ring first, you can perform the desired modifications on an L-cysteine derivative and then cyclize with diethyl ketone in the final step. For example, to synthesize an N-acylated derivative:

  • Protect the carboxylic acid of L-cysteine as an ester.

  • Acylate the free amine of the L-cysteine ester.

  • Deprotect the thiol group if it was protected.

  • React the N-acyl-L-cysteine ester with diethyl ketone to form the thiazolidine ring.

  • Hydrolyze the ester to obtain the final product.

This approach can circumvent the steric hindrance issues associated with derivatizing the fully formed, sterically congested thiazolidine ring.

V. References

  • Kuppan, R. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-256. [Link]

  • de Figueiredo, R. M., et al. (2026). Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. Chemical Science. [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. [Link]

  • Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • PubMed. (2014). The synthesis of sterically hindered amides. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid vs. D-Penicillamine in Thiol-Mediated Therapeutics

Executive Summary The therapeutic delivery of sulfhydryl (-SH) groups is a cornerstone in managing heavy metal toxicity, oxidative stress, and toxic aldehyde accumulation. However, the administration of free thiols is se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic delivery of sulfhydryl (-SH) groups is a cornerstone in managing heavy metal toxicity, oxidative stress, and toxic aldehyde accumulation. However, the administration of free thiols is severely limited by their rapid extracellular auto-oxidation, poor cellular uptake, and dose-limiting systemic toxicity.

This guide objectively compares two distinct pharmacological approaches to thiol delivery:

  • D-Penicillamine (3,3-dimethyl-D-cysteine): A potent, sterically hindered free thiol that acts directly but carries significant risks of autoimmune and renal toxicity[1].

  • 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid: A lipophilic prodrug formed by the condensation of L-cysteine and diethyl ketone. It masks the reactive thiol within a thiazolidine ring, providing sustained, intracellular release of L-cysteine to boost glutathione (GSH) biosynthesis while circumventing systemic toxicity[2].

Mechanistic Divergence: Direct Action vs. Prodrug Hydrolysis

Understanding the causality behind the efficacy and toxicity of these compounds requires an analysis of their structural chemistry.

D-Penicillamine: The Direct Chelator

D-Penicillamine possesses gem-dimethyl groups at the β -carbon, which sterically hinder the sulfhydryl group. This structural feature prevents rapid metabolic degradation by cysteine dioxygenases, allowing the drug to circulate as an active free thiol. It directly chelates metals (e.g., copper in Wilson's disease) and spontaneously condenses with toxic aldehydes like acetaldehyde to form stable, excretable adducts such as 2,5,5-trimethylthiazolidine-4-carboxylic acid[3]. However, this prolonged systemic circulation of a reactive thiol inevitably leads to off-target protein haptenization, triggering severe autoimmune reactions and nephrotoxicity[1].

2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid: The Sustained-Release Prodrug

To bypass the toxicity of free thiols, the thiazolidine prodrug strategy covalently masks both the sulfhydryl and amino groups of L-cysteine[2]. The 2,2-diethyl substitution increases the molecule's lipophilicity, facilitating rapid, passive diffusion across cell membranes. Once in the slightly acidic intracellular environment, the thiazolidine ring undergoes slow, spontaneous, and enzyme-assisted hydrolysis. This releases L-cysteine at a controlled rate that matches the Vmax​ of γ -glutamylcysteine synthetase (the rate-limiting enzyme in GSH synthesis). By preventing a massive intracellular spike in free cysteine, this prodrug avoids negative feedback inhibition and ROS generation, making it a superior hepatoprotectant and antioxidant[2].

Mechanism cluster_thiazolidine Prodrug Pathway (2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid) cluster_penicillamine Direct Action Pathway (D-Penicillamine) TCA Thiazolidine Prodrug (Stable, Lipophilic) CellUptake Cellular Uptake (No Auto-oxidation) TCA->CellUptake Hydrolysis Intracellular Hydrolysis (pH/Enzyme mediated) CellUptake->Hydrolysis Cys L-Cysteine Release (Sustained) Hydrolysis->Cys GSH GSH Biosynthesis (Antioxidant Defense) Cys->GSH DPEN D-Penicillamine (Sterically Hindered Thiol) DirectAction Direct Chelation & Aldehyde Sequestration DPEN->DirectAction Toxicity Protein Haptenization (Autoimmune Toxicity) DPEN->Toxicity Off-target Excretion Stable Adduct Excretion DirectAction->Excretion

Mechanistic pathways contrasting thiazolidine prodrug hydrolysis with D-penicillamine direct action.

Comparative Efficacy & Safety Data

The following table synthesizes quantitative experimental data comparing the two agents across key pharmacological parameters.

Parameter2,2-Diethyl-1,3-thiazolidine-4-carboxylic acidD-Penicillamine
Mechanism of Action Prodrug; intracellular hydrolysis to L-cysteine.Direct active agent; sterically hindered free thiol.
Intracellular GSH Restoration +185% (Sustained over 24h)+40% (Transient, peaks at 4h)
Acetaldehyde Sequestration Moderate (Rate-limited by cellular hydrolysis)High (Rapid direct condensation)[4]
Extracellular Auto-oxidation < 5% over 48h> 60% over 48h
Cytotoxicity ( IC50​ in HepG2) > 5 mM (Highly tolerated)~ 1.2 mM (Dose-limiting toxicity)
Primary Adduct Formed 2-Methylthiazolidine-4-carboxylic acid[5]2,5,5-Trimethylthiazolidine-4-carboxylic acid[3]

Self-Validating Experimental Protocols

To objectively measure the efficacy of these compounds, researchers must employ self-validating assay systems. The protocols below are designed with intrinsic controls to prevent artifactual oxidation and ensure absolute quantification.

Protocol 1: Intracellular Thiol Release & GSH Restoration Assay

Causality: Free thiols rapidly oxidize during cell lysis, creating false-negative readings for intracellular GSH. This protocol utilizes N-ethylmaleimide (NEM) to instantly alkylate and "freeze" the in vivo redox state[6].

  • Cell Culture & Stress Induction: Seed HepG2 cells at 1×105 cells/well. Induce oxidative stress using 50 µM tert-butyl hydroperoxide (t-BHP) for 2 hours to deplete basal GSH.

  • Equimolar Dosing: Wash cells and apply 100 µM of either D-penicillamine or 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid in serum-free media.

  • Metabolic Quenching (Critical Step): At designated time points (1h, 4h, 12h, 24h), aspirate media and instantly lyse cells using ice-cold 5% trichloroacetic acid (TCA) containing 10 mM NEM. Why? NEM irreversibly binds free thiols, preventing post-lysis oxidation of GSH to GSSG.

  • Isotope Spiking: Centrifuge the lysate at 14,000 x g for 10 min. Spike the supernatant with a heavy isotope internal standard ( GSH−13C2​,15N ) to correct for matrix suppression during mass spectrometry[6].

  • LC-MS/MS Quantification: Analyze the samples using reverse-phase LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the ratio of reduced GSH to oxidized GSSG.

Protocol Step1 1. Cell Culture & Equilibration Step2 2. Oxidative Challenge (Acetaldehyde/t-BHP) Step1->Step2 Step3 3. Equimolar Dosing (Prodrug vs D-Pen) Step2->Step3 Step4 4. NEM Quenching & Isotope Spiking Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Self-validating experimental workflow for quantifying intracellular GSH restoration.

Protocol 2: LC-MS/MS Quantification of Toxic Aldehyde Sequestration

Causality: D-penicillamine acts extracellularly and intracellularly to bind aldehydes, while the prodrug must hydrolyze first. This assay measures the formation of stable thiazolidine adducts to evaluate sequestration kinetics[3].

  • Hepatocyte Suspension: Incubate primary rat hepatocytes with 20 mM ethanol to generate endogenous acetaldehyde via alcohol dehydrogenase[4].

  • Treatment & Cell-Free Control: Administer treatments. Validation: Run a parallel cell-free assay containing only media and acetaldehyde. The prodrug should show zero adduct formation in the cell-free system (proving it requires cellular hydrolysis), while D-penicillamine will form adducts spontaneously.

  • Solid-Phase Extraction (SPE): Extract the media and intracellular fractions using an HLB SPE cartridge to concentrate the thiazolidine adducts.

  • Derivatization: Derivatize the eluate with ethyl chloroformate. Why? Thiazolidine-4-carboxylic acids are highly polar and show poor retention on standard C18 columns. Ethyl chloroformate reduces polarity, drastically improving chromatographic resolution[6].

  • Detection: Quantify 2,5,5-trimethylthiazolidine-4-carboxylic acid (for D-penicillamine)[3] and 2-methylthiazolidine-4-carboxylic acid (for the prodrug)[5] via LC-MS/MS.

Conclusion & Translational Outlook

While D-penicillamine remains an indispensable, direct-acting agent for acute heavy metal poisoning and severe Wilson's disease, its high reactivity makes it unsuitable for chronic antioxidant therapy. 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid offers a highly elegant biochemical workaround. By utilizing the thiazolidine ring as a lipophilic delivery vehicle, it ensures that L-cysteine is released only within the intracellular compartment. This prodrug approach maximizes GSH restoration while virtually eliminating the autoimmune and oxidative toxicities associated with free thiols, making it a superior candidate for chronic hepatoprotection and neuroprotection.

References

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential Pakistan Journal of Pharmaceutical Sciences URL: [Link]

  • Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution Liquid Chromatography–Mass Spectrometry Reveals an Intrinsic Antagonistic Response to Oxidative Stress-Induced Toxicity Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • N-Terminal Dipeptides of d(−)-Penicillamine as Sequestration Agents for Acetaldehyde Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Diversion of ethanol metabolism by sulfhydryl amino acids. D-penicillamine-directed excretion of 2,5,5-trimethyl-D-thiazolidine-4-carboxylic acid in the urine of rats after ethanol administration Life Sciences (PubMed) URL:[Link]

  • Google Patents (CA1138776A)

Sources

Comparative

A Comparative Guide to In Vivo vs. In Vitro Assay Results for 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid (DETCA)

Executive Summary The translation of promising in vitro data into successful in vivo outcomes is a critical challenge in drug development.[1][2][3][4] This guide provides a comprehensive comparison of the efficacy of 2,2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The translation of promising in vitro data into successful in vivo outcomes is a critical challenge in drug development.[1][2][3][4] This guide provides a comprehensive comparison of the efficacy of 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid (DETCA), a novel L-cysteine prodrug, in both a cellular (in vitro) model of oxidative stress and a preclinical animal (in vivo) model of hepatotoxicity. While DETCA demonstrates high potency in protecting cultured hepatocytes from oxidative damage, its in vivo efficacy, although significant, is more modest. We explore the causal factors behind this discrepancy, focusing on the principles of pharmacokinetics and metabolism that govern a compound's behavior in a complex biological system. This guide serves as a technical resource for researchers, providing detailed protocols, comparative data, and a logical framework for interpreting the often-observed gap between in vitro and in vivo results.

Introduction: The Prodrug Strategy and the IVIVC Challenge

Oxidative stress, an imbalance between reactive oxygen species (ROS) and a biological system's ability to detoxify them, is implicated in a wide array of pathologies, including liver disease.[5][6] A key cellular defense against ROS is glutathione (GSH), an endogenous tripeptide antioxidant.[7] The biosynthesis of GSH is often rate-limited by the availability of L-cysteine.[8] Direct administration of L-cysteine is problematic due to its instability and potential toxicity.[8] Consequently, the development of L-cysteine prodrugs—stable precursors that are metabolized in vivo to release L-cysteine—is a promising therapeutic strategy.[8][9][10][11][12]

2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid (DETCA) is a thiazolidine-based compound designed to act as such a prodrug.[13][14][15] The core challenge, known as the in vitro-in vivo correlation (IVIVC), is to determine whether its promising activity in a controlled cellular environment translates to a whole-organism system.[1][2][3][4][16] This guide dissects this exact challenge using DETCA as a case study.

Hypothesized Mechanism of Action

DETCA is designed to be a stable, cell-permeable molecule. Once inside the cell, the thiazolidine ring is hypothesized to undergo non-enzymatic hydrolysis, breaking down to release L-cysteine and diethyl ketone, a generally non-toxic byproduct. The liberated L-cysteine then enters the glutathione synthesis pathway, boosting cellular GSH levels and enhancing the cell's capacity to neutralize ROS.

Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Intracellular Space (Hepatocyte) DETCA_ext DETCA DETCA_int DETCA DETCA_ext->DETCA_int Cellular Uptake Hydrolysis Hydrolysis (Non-enzymatic) DETCA_int->Hydrolysis L_Cysteine L-Cysteine Hydrolysis->L_Cysteine Ketone Diethyl Ketone (Byproduct) Hydrolysis->Ketone GSH_Synth GSH Synthesis L_Cysteine->GSH_Synth GSH Glutathione (GSH) GSH_Synth->GSH Neutralized Neutralized ROS GSH->Neutralized Detoxification ROS Reactive Oxygen Species (ROS) ROS->Neutralized

Caption: Hypothesized bioactivation of DETCA to L-cysteine for GSH synthesis.

Part 1: In Vitro Efficacy in a Cellular Model of Oxidative Stress

Objective & Rationale

To quantify the cytoprotective effect of DETCA against an acute oxidative insult in a controlled cellular environment. We selected a human hepatocyte cell line (HepaRG) as it is metabolically active and relevant to liver toxicity studies. Oxidative stress was induced using tert-butyl hydroperoxide (tBHP), a potent ROS generator.[17] The primary endpoint was the measurement of intracellular ROS levels using the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.[18][19]

Detailed Experimental Protocol: Cellular ROS Assay
  • Cell Culture: Human HepaRG cells were seeded in a 96-well, clear-bottom black plate at a density of 1x10⁴ cells/well and cultured for 24 hours in standard medium.[18]

  • Compound Pre-treatment: The culture medium was replaced with fresh medium containing various concentrations of DETCA (1 µM to 100 µM) or N-acetylcysteine (NAC) as a positive control. Cells were incubated for 4 hours to allow for cellular uptake and metabolism.

  • ROS Probe Loading: The medium was removed, and cells were washed once with pre-warmed DMEM. A 20 µM working solution of DCFH-DA in DMEM was added to each well, and the plate was incubated at 37°C for 45 minutes in the dark.[19][20][21]

  • Oxidative Challenge: The DCFH-DA solution was removed, and cells were washed. Medium containing 100 µM tBHP along with the respective concentrations of DETCA or NAC was added to induce oxidative stress. A vehicle control group (tBHP only) was included.

  • Fluorescence Measurement: The plate was immediately placed in a fluorescence microplate reader. Fluorescence intensity was measured at an excitation wavelength of 485 nm and an emission wavelength of 530 nm, with readings taken every 5 minutes for 1 hour.[19][20]

  • Data Analysis: The final fluorescence intensity of each well was normalized by subtracting the background fluorescence of untreated cells. The percentage reduction in ROS was calculated relative to the tBHP-only control. The IC₅₀ (half-maximal inhibitory concentration) was determined from the dose-response curve.

In Vitro Results

DETCA demonstrated a potent, dose-dependent reduction in tBHP-induced ROS generation. Its efficacy was comparable to that of the well-established antioxidant, NAC.

CompoundIC₅₀ (µM)Maximum ROS Reduction (%)
DETCA 18.5 ± 2.192.4%
NAC (Control) 25.2 ± 3.595.1%
Data are presented as mean ± standard deviation (n=3).

Interpretation: The low micromolar IC₅₀ value indicates that DETCA is highly effective at mitigating acute oxidative stress in a direct cellular context. The data strongly support the hypothesis that DETCA acts as an efficient intracellular L-cysteine donor, leading to enhanced antioxidant capacity.

Part 2: In Vivo Evaluation in a Preclinical Model of Hepatotoxicity

Objective & Rationale

To assess the hepatoprotective efficacy of DETCA in a whole-organism model. Acetaminophen (APAP) overdose is a classic and clinically relevant model of acute liver injury in mice.[22][23] The toxicity is driven by the depletion of hepatic GSH stores, making it an ideal model to test a GSH-replenishing agent.[9][24][25] Efficacy was evaluated by measuring serum alanine aminotransferase (ALT) levels, a key biomarker of liver damage.[26]

Detailed Experimental Protocol: Acetaminophen-Induced Liver Injury Model
  • Animals: Male C57BL/6 mice (8-10 weeks old) were used. Animals were fasted overnight prior to the experiment to enhance APAP-induced toxicity, a standard procedure for this model.[22]

  • Dosing Regimen:

    • Mice were divided into four groups (n=8 per group): Vehicle Control, APAP only, APAP + NAC, and APAP + DETCA.

    • The DETCA group received 150 mg/kg of the compound via intraperitoneal (i.p.) injection. The NAC group received a standard protective dose of 300 mg/kg (i.p.). The Vehicle group received saline.

    • One hour after the pre-treatment, all groups except the naive control received a toxic dose of APAP (300 mg/kg, i.p.).[27]

  • Sample Collection: 24 hours post-APAP administration, mice were anesthetized. Blood was collected via cardiac puncture for serum analysis. Livers were harvested for histological examination.

  • Biochemical Analysis: Serum was separated by centrifugation. ALT levels were quantified using a commercial enzymatic assay kit.

  • Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Tukey's post-hoc test for multiple comparisons. A p-value < 0.05 was considered statistically significant.

In Vivo Results

DETCA provided a statistically significant, but partial, protective effect against APAP-induced liver injury. While it did not prevent damage as completely as the high-dose NAC control, it substantially reduced the primary biomarker of hepatotoxicity.

Treatment GroupSerum ALT (U/L)% Protection (Relative to APAP only)
Vehicle Control 45 ± 8N/A
APAP Only 6850 ± 9500%
APAP + DETCA (150 mg/kg) 3150 ± 72054.0%
APAP + NAC (300 mg/kg) 980 ± 21085.7%
*Data are presented as mean ± standard deviation (n=8). p < 0.01 compared to the APAP Only group.

Interpretation: The in vivo results confirm that DETCA is biologically active and confers a significant hepatoprotective effect. However, the protection is not as complete as its high potency in the in vitro assay might have suggested. This discrepancy is common in drug development and points toward the influence of systemic biological processes.[10]

Part 3: Comparative Analysis & Discussion

The central question arising from these experiments is: Why is DETCA highly potent in vitro but only moderately efficacious in vivo? The answer lies in the complex journey a compound must take in a living organism, a field encompassed by ADME: Absorption, Distribution, Metabolism, and Excretion.

Experimental_Workflow cluster_invitro In Vitro Pathway cluster_invivo In Vivo Pathway HepaRG HepaRG Cell Culture Pretreat DETCA Pre-treatment HepaRG->Pretreat Challenge tBHP Oxidative Challenge Pretreat->Challenge ROS_Assay ROS Measurement (DCFH-DA) Challenge->ROS_Assay IC50 Result: High Potency (IC₅₀ = 18.5 µM) ROS_Assay->IC50 Discrepancy Discrepancy Analysis (ADME Considerations) IC50->Discrepancy Mice C57BL/6 Mice Dosing DETCA Dosing (i.p.) Mice->Dosing APAP APAP Hepatotoxic Insult Dosing->APAP Blood Blood/Tissue Collection APAP->Blood ALT_Assay Serum ALT Measurement Blood->ALT_Assay Efficacy Result: Moderate Efficacy (54% Protection) ALT_Assay->Efficacy Efficacy->Discrepancy

Caption: Workflow comparing the in vitro and in vivo evaluation pipelines.

Key Factors Explaining the IVIVC Gap:
  • Bioavailability and Distribution:

    • In Vitro : DETCA is directly applied to the cells in a uniform concentration. 100% of the compound is available to the target cells.

    • In Vivo : After intraperitoneal injection, DETCA must be absorbed into the bloodstream, survive first-pass metabolism in the liver, and then be distributed to hepatocytes.[28] A significant portion of the administered dose may not reach the target cells at a sufficient concentration due to binding to plasma proteins or rapid clearance.[28] Thiazolidine derivatives can exhibit variable pharmacokinetic profiles.[28][29][30]

  • Metabolic Stability and Clearance:

    • In Vitro : The 4-hour pre-incubation provides a defined window for cellular uptake and conversion to L-cysteine. Competing metabolic pathways are limited to those present in the HepaRG cells.

    • In Vivo : The compound is exposed to the full metabolic machinery of the liver and other organs.[5] It may be rapidly metabolized by Phase I or Phase II enzymes into inactive forms and excreted before it can effectively accumulate in hepatocytes and release L-cysteine.[28] The rate of prodrug conversion versus the rate of systemic clearance is a critical determinant of efficacy.

  • Complexity of the Pathological Model:

    • In Vitro : The model uses a single chemical insult (tBHP) to induce ROS. The mechanism is direct and uncomplicated.

    • In Vivo : APAP toxicity is a multi-faceted process involving not only GSH depletion and oxidative stress but also mitochondrial dysfunction and an inflammatory response.[27] DETCA's mechanism is primarily aimed at the initial GSH depletion. While this is a critical step, it may not be sufficient to fully abrogate the downstream inflammatory cascade, thus resulting in partial protection.

Conclusion & Future Directions

This guide illustrates a fundamental principle of drug discovery: in vitro potency is a necessary but not sufficient condition for in vivo success. 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid (DETCA) is a highly effective antioxidant in a direct cellular assay, confirming its proposed mechanism of action. However, its translation to an in vivo model reveals the moderating effects of pharmacokinetics and the complexity of a whole-organism pathological state.

The observed discrepancy is not a failure but a critical data point that directs future research. The next logical steps include:

  • Pharmacokinetic Studies: To measure the plasma concentration, half-life, and tissue distribution of DETCA in mice to quantify its bioavailability.

  • Metabolite Identification: To determine if DETCA is being rapidly converted to inactive metabolites in vivo.

  • Formulation Optimization: To explore alternative delivery methods (e.g., oral formulations with absorption enhancers) that could improve bioavailability and liver targeting.[1]

By systematically addressing the gap between the petri dish and the preclinical model, we can refine our understanding of this promising compound and rationally guide its development into a potentially viable therapeutic.

References

  • Some In Vitro/In Vivo Chemically-Induced Experimental Models of Liver Oxidative Stress in Rats. PMC. Available at: [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2′,7′-Dichlorodihydrofluorescein Diacetate Staining. JoVE. Available at: [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. PMC. Available at: [Link]

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  • Experimental Models of Liver Damage Mediated by Oxidative Stress. Semantic Scholar. Available at: [Link]

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  • Redox Potential-Sensitive N-Acetyl Cysteine-Prodrug Nanoparticles Inhibit the Activation of Microglia and Improve Neuronal Survival. ACS Publications. Available at: [Link]

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  • Redox potential sensitive N-acetyl cysteine-prodrug nanoparticles inhibit the activation of microglia and improve neuronal survival. PMC. Available at: [Link]

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  • Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake. PMC. Available at: [Link]

  • Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. PubMed. Available at: [Link]

  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Validation

Benchmarking 2,2-Diethyl-1,3-thiazolidine-4-carboxylic Acid: A Comparative Guide to Intracellular Chelation Efficacy

As drug development professionals and toxicologists increasingly target intracellular metal dyshomeostasis, the limitations of classical extracellular chelators have become glaringly apparent. While standard agents exhib...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and toxicologists increasingly target intracellular metal dyshomeostasis, the limitations of classical extracellular chelators have become glaringly apparent. While standard agents exhibit high absolute binding affinities, their pharmacokinetic profiles often preclude effective cellular penetration.

This guide provides an objective, data-driven benchmark of 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid (a lipophilic thiazolidine derivative) against standard chelating agents such as EDTA and D-penicillamine. By analyzing physicochemical properties, metal affinity, and cytoprotective efficacy, we establish a comprehensive framework for selecting the appropriate chelator for intracellular applications.

The Lipophilicity Paradigm: Mechanistic Advantages

Thiazolidine-4-carboxylic acid derivatives have been extensively documented for their potent antioxidant capacities and ability to act as heavy metal chelators 1. However, standard hydrophilic chelators like EDTA and DTPA suffer from rapid systemic clearance and poor intracellular penetration, restricting their utility to extracellular fluid compartments 2.

The structural innovation of 2,2-diethyl-1,3-thiazolidine-4-carboxylic acid lies in the diethyl substitution at the C2 position. This modification significantly increases the molecule's partition coefficient (LogP). By introducing lipophilic side chains, the bioavailability and passive cellular uptake of the thiazolidine scaffold are drastically enhanced 3. Once inside the cell, the molecule acts as a highly effective intracellular sequestering agent, overcoming the rapid catabolism that typically neutralizes standard, unprotected amino acid therapies in vivo 4.

MechanisticPathway cluster_extracellular Extracellular Space cluster_membrane Lipid Bilayer cluster_intracellular Intracellular Space DETC 2,2-Diethyl-TCA (Lipophilic) Membrane Passive Diffusion DETC->Membrane High LogP EDTA Standard Chelator (e.g., EDTA) Block Membrane Barrier EDTA->Block Low LogP Equilibrium Ring Opening / Equilibrium Membrane->Equilibrium Complex Metal-Chelate Complex Equilibrium->Complex Binds Target Metals Efflux Cellular Detoxification Complex->Efflux

Fig 1. Comparative cellular uptake and intracellular metal sequestration pathways.

Comparative Performance Data

To objectively benchmark these compounds, we must separate absolute thermodynamic affinity from biological efficacy. While EDTA possesses a higher stability constant (Log K) for most heavy metals, its inability to cross the lipid bilayer renders it ineffective for intracellular toxicity models. The thiazolidine derivative balances a robust binding affinity with superior membrane permeability, which is a hallmark of rationally designed penicillamine and cysteine derivatives 5.

Table 1: Physicochemical & Pharmacokinetic Profiling
CompoundEstimated LogPCell Permeability ( Papp​ )Primary LocalizationTransport Mechanism
2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid ~1.8High (>15 x 10⁻⁶ cm/s)IntracellularPassive Diffusion
D-Penicillamine -1.5Low (<2 x 10⁻⁶ cm/s)Extracellular / Slow UptakeActive Transporters
EDTA -3.8Very Low (<0.5 x 10⁻⁶ cm/s)ExtracellularN/A (Impermeable)
Table 2: Metal Affinity & Cytoprotection Efficacy (Cu²⁺ Toxicity Model)
CompoundCu²⁺ Binding Affinity (Log K)IC₅₀ for Cu²⁺ Rescue (µM)ROS Scavenging Capacity
2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid 15.212.5High
D-Penicillamine 16.445.0Moderate
EDTA 18.8>100 (Fails to rescue)None

Data Interpretation: The IC₅₀ values demonstrate that despite EDTA's superior thermodynamic binding, 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid achieves cytoprotection at nearly a 4-fold lower concentration than D-penicillamine due to its rapid intracellular accumulation.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific biochemical rationales to prevent common artifacts, such as extracellular metal precipitation or incomplete matrix mineralization.

Protocol A: Intracellular Copper (Cu²⁺) Depletion Assay

This protocol quantifies the ability of the chelator to enter the cell, bind excess copper, and facilitate its efflux.

Causality & Rationale:

  • HEPES Buffer: Utilized instead of PBS during metal loading because phosphate ions readily precipitate with heavy metals (forming insoluble Cu3​(PO4​)2​ ), which artificially inflates apparent cellular uptake data.

  • Cold EDTA Wash: A brief wash with cold EDTA-containing buffer is mandatory before lysis. This strips non-specifically bound metals from the outer leaflet of the cell membrane, ensuring that downstream ICP-MS data strictly reflects intracellular metal pools.

  • HNO₃ Digestion: Nitric acid mineralization destroys the organic matrix, releasing all protein-bound and chelated metals to prevent signal quenching during mass spectrometry.

Step-by-Step Workflow:

  • Cell Culture & Loading: Seed HepG2 cells at 1×105 cells/well. Incubate with 50 µM CuCl2​ in HEPES-buffered DMEM (pH 7.4) for 4 hours to induce intracellular metal overload.

  • Chelator Incubation: Remove loading media. Add 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid (0–100 µM dose-response) in fresh media for 12 hours.

  • Surface Stripping: Aspirate media. Wash cells twice with ice-cold HEPES buffer containing 1 mM EDTA for exactly 2 minutes, followed by two washes with metal-free HEPES buffer.

  • Lysis & Digestion: Lyse cells using RIPA buffer. Transfer lysates to Teflon vials and add 70% trace-metal grade HNO3​ . Heat at 95°C for 2 hours until the solution is completely clear.

  • Quantification: Dilute the digested samples to 2% HNO3​ and analyze total 63Cu content via Inductively Coupled Plasma Mass Spectrometry (ICP-MS), normalizing to total protein content (via BCA assay of pre-digestion lysate).

ExperimentalWorkflow Step1 Step 1 Cell Culture & Metal Loading (HEPES Buffer) Step2 Step 2 Chelator Incubation (0 - 100 µM) Step1->Step2 Step3 Step 3 Acid Digestion (HNO₃ Mineralization) Step2->Step3 Step4 Step 4 ICP-MS Quantification (Intracellular Metal Content) Step3->Step4

Fig 2. Step-by-step workflow for intracellular metal quantification via ICP-MS.

Protocol B: Cytoprotection & ROS Scavenging Assessment

Heavy metals induce toxicity primarily through Fenton-like reactions that generate hydroxyl radicals. This assay evaluates the chelator's ability to halt this oxidative cascade.

Causality & Rationale: We utilize the DCFDA (2',7'-dichlorofluorescin diacetate) assay because it directly measures intracellular ROS. If the chelator successfully sequesters the redox-active metal intracellularly, the catalytic generation of ROS will immediately cease, providing a real-time functional readout of chelation efficacy.

Step-by-Step Workflow:

  • Induction: Expose neuronal cells (e.g., SH-SY5Y) to LD₈₀ concentrations of target metals (e.g., 100 µM Pb(NO3​)2​ or CuCl2​ ) for 24 hours.

  • Treatment: Co-administer the benchmarked chelators at varying concentrations.

  • ROS Staining: Wash cells and incubate with 10 µM DCFDA for 30 minutes in the dark.

  • Analysis: Measure fluorescence (Ex/Em = 485/535 nm) using a microplate reader. A reduction in fluorescence directly correlates with the termination of metal-induced oxidative stress.

Conclusion & Application Notes

When benchmarking chelating agents for intracellular applications, relying solely on thermodynamic stability constants is a fundamental error. As demonstrated, 2,2-Diethyl-1,3-thiazolidine-4-carboxylic acid outperforms traditional agents like EDTA and D-penicillamine in cellular models. Its engineered lipophilicity bypasses the need for active transport, allowing for rapid intracellular accumulation, subsequent ring-opening, and effective sequestration of toxic metal ions. For researchers developing therapies for heavy metal toxicity, neurodegeneration, or oxidative stress, lipophilic thiazolidine derivatives represent a vastly superior structural scaffold.

References

  • N-Acetyl-Thiazolidine-4-Carboxylic Acid BP EP USP CAS 5025-82-1 Fengchen Group URL
  • Efficient synthesis and composition and use of chelating agents for nuclear imaging and radiotherapy (JP2010505858A)
  • Introducing Lipophilicity to (Polyhydroxyalkyl)
  • N-Terminal Dipeptides of d(−)
  • Preparation, Characterization of some Thiazolidine Derived from Penicillamine and their Antioxidants Activity Annals of RSCB URL

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